molecular formula C19H13NO B1266115 2-(1-Naphthyl)-5-phenyloxazole CAS No. 846-63-9

2-(1-Naphthyl)-5-phenyloxazole

Cat. No. B1266115
CAS RN: 846-63-9
M. Wt: 271.3 g/mol
InChI Key: WWVFJJKBBZXWFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-(1-naphthyl)-5-phenyloxazole involves Stille coupling followed by purification. Specifically, derivatives such as 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) and 2-(1-naphthyl)-4-allyl-5-phenyloxazole (allylNPO) were synthesized, achieving yields of approximately 95% and 55%, respectively (Seliman et al., 2015). This method showcases efficient synthesis routes for creating advanced materials for radiation detection applications.

Molecular Structure Analysis

Detailed molecular structure analysis has not been directly provided for 2-(1-Naphthyl)-5-phenyloxazole in the available literature. However, similar compounds have been analyzed, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, which crystallizes in the triclinic space group, indicating complex interactions and stability characteristics influenced by its molecular structure (Dong & Quan, 2000).

Chemical Reactions and Properties

The compound and its derivatives exhibit unique chemical reactions due to their structure. For instance, the ability of derivatives to scintillate efficiently upon energy deposition from beta particles indicates their potential in radiation detection applications. The efficient energy transfer from the base polymer to the covalently attached fluors underscores the compound's chemical reactivity and its suitability in designing scintillating materials (Seliman et al., 2015).

Physical Properties Analysis

The physical properties, especially the optical characteristics of 2-(1-naphthyl)-5-phenyloxazole derivatives, have been a focus of research. The absorption/emission spectra of these compounds show significant red-shifts, advantageous for increasing photomultiplier tube sensitivity without needing a wavelength shifter. This property is crucial for applications in radiation detection, where the efficiency and sensitivity of the detecting materials are paramount (Seliman et al., 2015).

Chemical Properties Analysis

2-(1-Naphthyl)-5-phenyloxazole and its derivatives have shown to possess stable chemical properties under various conditions. The synthesis process yields chemically stable derivatives that retain their scintillating abilities, indicating their robustness and potential for long-term applications in radiation detection (Seliman et al., 2015).

Scientific Research Applications

Radiation Detection and Scintillators

2-(1-Naphthyl)-5-phenyloxazole has been utilized in the development of polymerizable scintillators for ionizing radiation detection. A study by Seliman et al. (2015) synthesized monomers derived from 2-(1-Naphthyl)-5-phenyloxazole and demonstrated their effectiveness in scintillating resin beads for detecting beta particles from 99Tc. This indicates the potential of these compounds in radiation detection applications (Seliman et al., 2015).

Another research by Duval et al. (2016) further characterized the stability of these scintillating resins, showing their effectiveness and stability in ionizing radiation detection, particularly with α-NPO or v-NPO fluor in polystyrene matrices (Duval et al., 2016).

Laser Spectroscopy

Valle et al. (1997) and Valle et al. (1996) demonstrated the use of 2-(1-Naphthyl)-5-phenyloxazole in laser spectroscopy. Their studies showed that this compound, among other phenyloxazoles, can exhibit ultraviolet amplified spontaneous emission (ASE) laser spikes, indicating its potential in ASE laser spike spectroscopy for understanding excitation dynamics in complex molecular systems (Valle et al., 1997), (Valle et al., 1996).

Groundwater Monitoring

In the context of environmental monitoring, Seliman et al. (2011) prepared scintillating anion-exchange resins using 2-(1-Naphthyl)-5-phenyloxazole for the measurement of 99TcO4- in natural waters. This study highlights the application of this compound in developing materials for the selective and efficient detection of contaminants in groundwater (Seliman et al., 2011).

Organic Light-Emitting Diodes (OLEDs)

Ko et al. (2001) explored the use of derivatives of 2-(1-Naphthyl)-5-phenyloxazole in the fabrication of organic light-emitting diodes (OLEDs). Their research implied the potential of these compounds in influencing the emission mechanism of OLEDs, showcasing their significance in the development of advanced electronic and photonic devices (Ko et al., 2001).

Safety And Hazards

properties

IUPAC Name

2-naphthalen-1-yl-5-phenyl-1,3-oxazole
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InChI

InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-20-19(21-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVFJJKBBZXWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061210
Record name Oxazole, 2-(1-naphthalenyl)-5-phenyl-
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Molecular Weight

271.3 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 2-(1-Naphthyl)-5-phenyloxazole
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Product Name

2-(1-Naphthyl)-5-phenyloxazole

CAS RN

846-63-9
Record name 2-(1-Naphthyl)-5-phenyloxazole
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Record name 2-alpha-Naphthyl-5-phenyloxazole
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Record name 2-(1-Naphthyl)-5-phenyloxazole
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Record name Oxazole, 2-(1-naphthalenyl)-5-phenyl-
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Record name Oxazole, 2-(1-naphthalenyl)-5-phenyl-
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Record name 2-(1-naphthyl)-5-phenyloxazole
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Record name 2-.ALPHA.-NAPHTHYL-5-PHENYLOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
AF Seliman, VN Bliznyuk, SM Husson… - Journal of Materials …, 2015 - pubs.rsc.org
The synthesis, chemical characterization and optical properties of 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) and 2-(1-naphthyl)-4-allyl-5-phenyloxazole (allylNPO) monomers are …
Number of citations: 26 pubs.rsc.org
WN Greig, JW Rogers - Journal of The Electrochemical Society, 1970 - iopscience.iop.org
The electrochemical reduction of 2‐(l‐naphthyl)‐5‐phenyl‐and 2, 5‐diphenyloxazole in N, N‐dimethylformamide has been studied at platinum and mercury electrodes in the presence …
Number of citations: 19 iopscience.iop.org
CE Duval, TA DeVol, EC Wade, AF Seliman… - … of Radioanalytical and …, 2016 - Springer
This contribution characterizes the stability of scintillating resins for ionizing radiation detection that were synthesized with 2-(1-naphthyl)-5-phenyloxazole (α-NPO) or 2-(1-naphthyl)-4-…
Number of citations: 7 link.springer.com
SL Smith, LD Cook, JW Rogers - Journal of The Electrochemical …, 1972 - iopscience.iop.org
The influence of the proton donor hydroquinone on the polarographic reduction of a series of phenyl and naphthyl‐substituted oxazoles and oxadiazoles in DMF has been studied. …
Number of citations: 11 iopscience.iop.org
F Bai, LA Melton - Applied spectroscopy, 1997 - journals.sagepub.com
Four strongly emitting fluorescent molecules have been identified as effective liquid-phase thermometers for use at temperatures as high as 175 C under oxygen-saturated conditions. In …
Number of citations: 29 journals.sagepub.com
OA Rodionova, GO Finagenova, MV Puzyk… - Russian Journal of …, 2010 - Springer
The aryl-substututed derivatives of oxazole belong to effective organic luminophors used as the activating additives in the liquid and plastic scintillators [1]. At the same time the reaction …
Number of citations: 2 link.springer.com
VN Bliznyuk, AF Seliman, AA Ishchenko… - … Applied Materials & …, 2016 - ACS Publications
We report on the synthesis, spectroscopic and scintillation properties of three new pyrazoline core based fluorophores. Fluorescence properties of the fluorophores have been studied …
Number of citations: 29 pubs.acs.org
AN Dharamsi, S Jong - Applied spectroscopy, 1988 - journals.sagepub.com
Time-resolved excited-state triplet-triplet absorption spectra were measured for solutions of 2,5 diphenyloxazole (PPO) in various solvents, with the use of a pump and probe technique. …
Number of citations: 6 journals.sagepub.com
B Polacka, H Szymkowiak - 1969 - hero.epa.gov
… The concentrational variation of the fluorescence spectra of alpha NPO (2-/1-naphthyl/-5-phenyloxazole) in styrene and polystyrene has been studied at room temperature, alpha NPO …
Number of citations: 0 hero.epa.gov
E Ciorănescu, L BÎRLĂDEANU… - Revue …, 1962 - Editions de l'Académie de la …
Number of citations: 1

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